Tert-butyl N-(2-hydroxybutyl)carbamate
Description
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) |
InChI Key |
KDWNTQCNRHAQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Classical Chloroformate-Mediated Carbamate Formation
The most widely adopted method involves reacting 2-hydroxybutylamine with tert-butyl chloroformate (Boc-Cl) under basic conditions. Key steps include:
-
Reagents : 2-Hydroxybutylamine (1.0 equiv), Boc-Cl (1.1–1.3 equiv), triethylamine (TEA, 1.5–2.0 equiv).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
-
Mechanism : Nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc-Cl, facilitated by TEA to scavenge HCl .
-
Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine. Purification via column chromatography (hexane/ethyl acetate) yields the product in 75–92% purity .
Example Protocol :
-
Dissolve 2-hydroxybutylamine (10 mmol) in anhydrous DCM (50 mL).
-
Add TEA (15 mmol) dropwise under N₂.
-
Cool to 0°C, then add Boc-Cl (11 mmol) slowly.
-
Stir for 4–6 hrs at room temperature.
-
Extract, dry (Na₂SO₄), and concentrate. Purify via silica gel chromatography .
Mixed Carbonate Activation Strategies
Activated carbonates, such as p-nitrophenyl chloroformate (PNP-Cl), enable milder conditions for carbamate synthesis:
-
Reagents : PNP-Cl (1.2 equiv), 2-hydroxybutylamine (1.0 equiv), DMAP (0.1 equiv).
-
Solvent : THF at 25°C.
-
Advantages : Avoids Boc-Cl’s moisture sensitivity; PNP-Cl’s electron-withdrawing group enhances reactivity .
Optimization Insight :
-
Excess PNP-Cl (>1.2 equiv) leads to di-carbonate byproducts.
-
DMAP accelerates the reaction by stabilizing the tetrahedral intermediate .
Three-Component Coupling with CO₂
A phosgene-free approach utilizes CO₂ as a carbonyl source:
-
Reagents : 2-Hydroxybutylamine (1.0 equiv), alkyl halide (e.g., tert-butyl bromide, 1.2 equiv), Cs₂CO₃ (2.0 equiv), TBAI (0.1 equiv).
-
Mechanism : CO₂ insertion forms a carbamate anion, which undergoes alkylation with tert-butyl bromide .
-
Yield : 65–75%, with lower yields attributed to competing Hofmann elimination .
Industrial Scalability :
Solid-Phase Synthesis for High-Throughput Applications
Merrifield resin-bound amines react with Boc-Cl or CO₂/alkyl halides for combinatorial library generation:
-
Resin Loading : 0.8–1.2 mmol/g.
-
Conditions : Boc-Cl (3.0 equiv), DIPEA (6.0 equiv) in DCM (2 hrs, 25°C) .
-
Cleavage : TFA/DCM (1:1) releases the carbamate in >90% purity .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chloroformate-Mediated | 75–92 | 95–99 | High | Moderate (HCl waste) |
| Mixed Carbonate | 80–88 | 98–99 | Moderate | Low |
| CO₂ Coupling | 65–75 | 85–90 | High | Low (CO₂ utilization) |
| Solid-Phase | >90 | >90 | Low | High (resin waste) |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbamate group can produce an amine .
Scientific Research Applications
Tert-butyl N-(2-hydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxybutyl)carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group can be easily removed under mild acidic or basic conditions, allowing for the selective deprotection of amines. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the Boc-protected amine motif but differ in substituent chemistry, leading to distinct physicochemical and reactivity profiles:
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1290191-64-8) Substituent: Cyclopentyl ring with a hydroxy group at the 2-position.
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9)
- Substituent: Cyclopentyl ring with a hydroxy group at the 3-position.
- Impact: The hydroxy group’s position alters hydrogen-bonding capacity and solubility. This isomer may exhibit different crystallinity and stability compared to the 2-hydroxybutyl derivative .
tert-Butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (CAS 109431-87-0)
- Substituent: Epoxide (oxirane) group.
- Impact: The reactive epoxide enables ring-opening reactions, making this compound suitable for crosslinking or polymerization applications, unlike the more inert hydroxybutyl analog .
tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (CAS 73805-97-7) Substituent: Cyclohexyl ring with a hydroxyethyl side chain.
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4) Substituent: Bicyclic aziridine ring. Impact: The strained bicyclic system introduces unique reactivity, such as susceptibility to nucleophilic attack, which is absent in the monocyclic or linear analogs .
Physical and Chemical Properties
*Representative data inferred from analogs; specific values for 2-hydroxybutyl variant require experimental confirmation.
Q & A
Basic: How can reaction conditions be optimized for synthesizing tert-butyl N-(2-hydroxybutyl)carbamate derivatives?
Methodological Answer:
Optimization typically involves selecting coupling reagents (e.g., EDCI/HOBt for amide bond formation), controlling temperature (room temperature to 60°C), and solvent choice (e.g., dichloromethane or THF). For carbamate derivatives, tert-butyl protection of amines under anhydrous conditions is critical. Reaction progress can be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) ensures high yields .
Key Parameters Table:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Reagent | EDCI/HOBt | |
| Solvent | Dichloromethane | |
| Temperature | 25–60°C | |
| Purification | Column chromatography (hexane/EA) |
Basic: What purification techniques are effective for isolating tert-butyl carbamate intermediates?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using water and organic solvents (e.g., ethyl acetate).
- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:2 ratios).
- Recrystallization : Employ solvents like ethanol or acetone for high-purity crystalline products.
- Safety Note : Handle intermediates in fume hoods to avoid inhalation hazards .
Basic: What safety protocols are essential when handling tert-butyl carbamates?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., Boc deprotection with TFA) .
- Waste Disposal : Segregate halogenated waste (e.g., dichloromethane) and neutralize acidic/basic residues before disposal .
Advanced: How can SHELX programs resolve crystallographic ambiguities in tert-butyl carbamate structures?
Methodological Answer:
- Structure Solution : Use SHELXD for phase determination via direct methods, especially for twinned crystals or high-symmetry space groups.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For high-resolution data (≤1.0 Å), assign partial occupancy for disordered tert-butyl groups .
- Validation : Check R-factor convergence (<5% discrepancy) and validate geometry using Coot .
Advanced: How do NMR spectral features (e.g., ¹H, ¹³C) confirm tert-butyl carbamate regiochemistry?
Methodological Answer:
- ¹H NMR : Tert-butyl protons appear as a singlet at ~1.3–1.5 ppm. Hydroxybutyl protons show splitting patterns dependent on stereochemistry (e.g., doublets for vicinal diols).
- ¹³C NMR : Carbonyl carbons (C=O) resonate at ~155–160 ppm, while tert-butyl carbons appear at ~28–30 ppm (CH3) and ~80 ppm (quaternary C) .
Advanced: What computational tools predict structure-activity relationships (SAR) for carbamate derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., anti-inflammatory enzymes).
- QSAR Models : Correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity data. For example, electron-withdrawing substituents on phenyl rings enhance stability in active sites .
Advanced: How does pH influence the stability of tert-butyl carbamates in aqueous solutions?
Methodological Answer:
- Acidic Conditions : Boc groups deprotect rapidly below pH 2 (e.g., with TFA).
- Neutral/Basic Conditions : Stable for >24 hours at pH 7–9. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: Which analytical methods ensure purity of tert-butyl carbamates for pharmacological studies?
Methodological Answer:
- GC/MS : Detect volatile impurities (e.g., residual solvents) with DB-5MS columns.
- HPLC-UV : Use reverse-phase columns (e.g., Zorbax Eclipse) and UV detection at 210–254 nm for quantification.
- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
Advanced: What mechanistic insights explain tert-butyl carbamate reactivity in nucleophilic substitutions?
Methodological Answer:
The tert-butyl group acts as a steric shield, directing nucleophiles (e.g., amines) to attack the carbamate carbonyl. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show transition states with partial negative charge on the carbonyl oxygen, favoring SN2-like mechanisms .
Advanced: How are tert-butyl carbamates used in targeted drug delivery systems?
Methodological Answer:
- Prodrug Design : Carbamates mask hydroxyl or amine groups, improving lipophilicity for blood-brain barrier penetration.
- Enzyme-Triggered Release : Esterases or proteases cleave the carbamate linker in vivo, releasing active drugs. For example, fluoro-pyridinyl derivatives show tumor-selective activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
